

Application Note: CGP 35949 in Acute Brain Slice Preparations

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Compound of Interest

Compound Name: Cgp 35949

CAS No.: 111130-13-3

Cat. No.: B1668496

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Targeting Cysteinyl Leukotriene Receptors (CysLTRs) in Ex Vivo Neural Tissue

Part 1: Executive Summary & Critical Disambiguation

⚠ CRITICAL PRE-EXPERIMENTAL CHECK: The "CGP" series contains several compounds widely used in neuroscience. Before proceeding, verify your experimental intent. **CGP 35949** is a Leukotriene D4 (LTD4) antagonist.^[1] It is not a GABA-B or NMDA antagonist.

Compound ID	Primary Target	Common Application
CGP 35949	LTD4 / CysLT1 Receptor	Neuroinflammation, Ischemia, Edema
CGP 35348	GABA-B Receptor	Basal Synaptic Transmission, IPSC blockade
CGP 55845	GABA-B Receptor (High Affinity)	Paired-pulse ratios, LTP induction
CGP 37849	NMDA Receptor	Excitatory transmission, Epileptogenesis

If your goal is to block GABAergic inhibition, please switch to the protocol for CGP 35348 or CGP 55845. The guide below strictly details the use of **CGP 35949** for investigating inflammatory and leukotriene signaling in brain slices.

Part 2: Biological Rationale & Mechanism

Why use **CGP 35949** in Brain Slices?

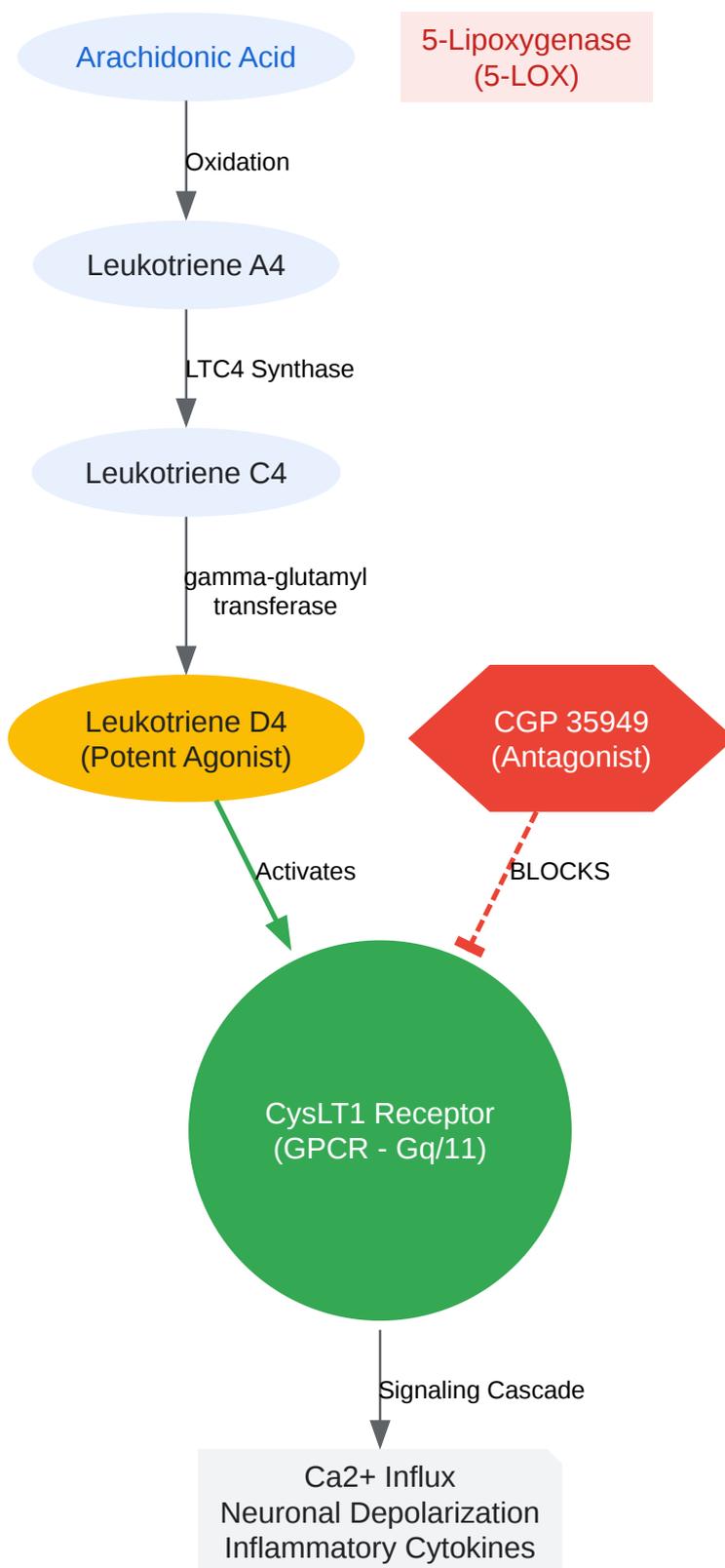
While less common than GABA antagonists, **CGP 35949** is a vital tool for studying the neuroinflammatory axis within acute slices. Cysteinyl leukotrienes (CysLTs), particularly LTD₄, are lipid mediators derived from arachidonic acid.

Key Applications:

- Ischemia/Hypoxia Models: CysLT levels surge during oxygen-glucose deprivation (OGD). **CGP 35949** is used to prevent LTD₄-mediated neuronal hyperexcitability and cell death.
- Blood-Brain Barrier (BBB) & Edema: In slices preserving vascular architecture, **CGP 35949** helps dissect the mechanism of vasogenic edema.
- Astrocytic-Neuronal Coupling: CysLT receptors are highly expressed on astrocytes; blocking them modulates the release of gliotransmitters (glutamate/ATP).

Mechanism of Action Diagram

The following diagram illustrates the intervention point of **CGP 35949** within the arachidonic acid cascade.



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Caption: **CGP 35949** competitively antagonizes the CysLT1 receptor, preventing LTD4-induced calcium mobilization and inflammatory downstream effects.

Part 3: Preparation & Handling Protocol

Chemical Properties

- Molecular Weight: ~461.9 (Sodium salt)
- Solubility:
 - Sodium Salt: Soluble in water (up to ~50 mM) and PBS.
 - Free Acid: Soluble in DMSO.
 - Recommendation: Use the Sodium Salt for brain slice perfusion to avoid DMSO artifacts (which can affect membrane potential).
- Stability: Hygroscopic. Store solid at -20°C. Solutions should be prepared fresh or aliquoted and frozen at -80°C.

Stock Solution Preparation (10 mM)

Reagents: **CGP 35949** (Sodium Salt), Distilled Deionized Water (ddH₂O).

- Weigh 4.62 mg of **CGP 35949**.
- Dissolve in 1.0 mL of sterile ddH₂O.
- Vortex for 30 seconds until clear.
- Filtration: Pass through a 0.22 µm syringe filter to ensure sterility (crucial for long-term slice incubation).
- Storage: Aliquot into 50 µL volumes (dark tubes) and store at -20°C. Avoid freeze-thaw cycles.

Part 4: Experimental Protocol for Acute Slices

Phase A: Slice Recovery

Context: High levels of leukotrienes are generated during the slicing procedure due to mechanical trauma.

- Prepare acute slices (hippocampal or cortical) in ice-cold sucrose-based cutting solution.
- Transfer to ACSF (Artificial Cerebrospinal Fluid) at 34°C.
- Optional Pre-incubation: To study basal tone, include 1 μM **CGP 35949** in the recovery chamber. This prevents acute inflammation from "priming" the slices during the recovery phase.

Phase B: Perfusion & Electrophysiology

Objective: Test the effect of LTD4 blockade on synaptic transmission or OGD response.

Working Concentration:

- IC50 (Liver/Smooth Muscle): $\sim 0.1 - 0.5 \mu\text{M}$.
- Brain Slice Penetration Factor: 10x – 20x.
- Recommended Dose: 1.0 μM – 5.0 μM .

Step-by-Step Workflow:

- Baseline Recording (10-15 mins):
 - Establish stable fEPSP (Field Excitatory Postsynaptic Potential) or Whole-Cell holding current in standard ACSF.
 - Note: **CGP 35949** is unlikely to alter basal synaptic transmission in healthy tissue, as basal LTD4 levels are low.
- Drug Application (Bath Perfusion):
 - Dilute the 10 mM Stock 1:2000 (for 5 μM) into oxygenated ACSF.

- Perfuse at 2–3 mL/min.
- Wash-in Time: Allow 15–20 minutes for full tissue equilibration.
- Challenge/Insult (The "Trigger"):
 - Since **CGP 35949** is an antagonist, its effect is best observed when the system is challenged.
 - Experiment A (Exogenous Agonist): Apply LTD4 (50-100 nM).
 - Control: LTD4 causes depolarization/firing rate increase.
 - Test: **CGP 35949** pretreatment abolishes this effect.
 - Experiment B (Oxygen Glucose Deprivation - OGD): Switch to Glucose-free/Hypoxic ACSF + **CGP 35949** (5 μ M).
 - Hypothesis: **CGP 35949** delays the onset of anoxic depolarization (AD).
- Washout:
 - Switch back to standard ACSF.
 - **CGP 35949** is reversible, but washout from lipid-rich brain tissue may take >30 minutes.

Phase C: Data Interpretation Table

Experimental Condition	Expected Outcome (Control)	Outcome with CGP 35949 (5 μ M)	Physiological Implication
Basal ACSF	Stable fEPSP / V_m	No significant change	Low basal CysLT tone in healthy slices.
LTD4 (100 nM) App.	Depolarization / Increased firing	Blockade / Attenuation	Confirms CysLT1 receptor mediation.
OGD (Ischemia)	Rapid Anoxic Depolarization (<10 min)	Delayed Anoxic Depolarization	CysLTs contribute to early ischemic excitotoxicity.
NMDA App.	Massive Depolarization	No direct effect	CGP 35949 is selective; does not block NMDARs.

References

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